2-Chloro-3,5-bis(trifluoromethyl)aniline

Vue d'ensemble

Description

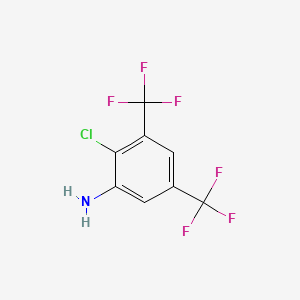

2-Chloro-3,5-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4ClF6N and a molecular weight of 263.57 g/mol . This compound is characterized by the presence of a chloro group and two trifluoromethyl groups attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)aniline typically involves the nitration of 2-chloro-3,5-bis(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline . The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step is commonly performed using hydrogen gas in the presence of a palladium-carbon catalyst under elevated pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

Reduction Reactions: Hydrogen gas in the presence of palladium-carbon or other metal catalysts is typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

Oxidation Reactions: Products include nitroso and nitro derivatives of the original compound.

Reduction Reactions: Products include various reduced forms of the compound, such as primary or secondary amines.

Applications De Recherche Scientifique

Dyes and Pigments

One of the primary applications of 2-Chloro-3,5-bis(trifluoromethyl)aniline is as an intermediate in the production of dyes. Its unique trifluoromethyl groups enhance the color properties and stability of the resulting dye products. The compound is particularly valuable in creating vibrant colors that are resistant to fading and degradation.

Insecticides and Herbicides

This compound has been investigated for its potential as a component in insecticides and herbicides. Research indicates that compounds derived from this aniline can exhibit potent growth-retarding activity against various pests. For instance, a benzoyl urea derivative incorporating this compound showed effectiveness in controlling pest populations, demonstrating its utility in agricultural settings .

Case Study: Efficacy Against Pests

A study highlighted the application of a benzoyl urea derivative containing this compound in pest control. The derivative was shown to significantly reduce pest populations in controlled environments, emphasizing its potential for agricultural use.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of derivatives of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural characteristics contribute to its biological activity, making it a candidate for further development in pharmaceuticals .

Case Study: Antimicrobial Activity

In a comparative study, several derivatives of this compound were tested for their Minimum Inhibitory Concentration (MIC) against bacterial strains. Results indicated that certain derivatives exhibited MIC values as low as 0.5 µg/mL against MRSA, showcasing their potential as antimicrobial agents .

Material Science

The compound is increasingly recognized for its role in developing advanced materials. Its chemical structure allows for modifications that can enhance properties such as thermal stability and chemical resistance in polymers and coatings.

Data Tables

| Application Area | Description | Example Use |

|---|---|---|

| Dyes and Pigments | Intermediate for vibrant dyes | Textile dyes |

| Agrochemicals | Component in insecticides/herbicides | Pest control formulations |

| Medicinal Chemistry | Antimicrobial properties | Pharmaceutical development |

| Material Science | Enhancements in polymers | Coatings and adhesives |

Mécanisme D'action

The mechanism of action of 2-Chloro-3,5-bis(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or proteins, thereby affecting biochemical pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards certain molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Bis(trifluoromethyl)aniline: Similar structure but lacks the chloro group.

2-Chloro-4,6-bis(trifluoromethyl)aniline: Similar structure with different positioning of the trifluoromethyl groups.

2-Chloro-3,5-difluoroaniline: Similar structure but with difluoro groups instead of trifluoromethyl groups.

Uniqueness

2-Chloro-3,5-bis(trifluoromethyl)aniline is unique due to the combination of the chloro group and two trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific research and industrial applications where other similar compounds may not be as effective .

Activité Biologique

2-Chloro-3,5-bis(trifluoromethyl)aniline is a chemical compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to an aniline backbone. Its molecular formula is C₈H₄ClF₆N, and it has a molecular weight of 253.57 g/mol. This compound is primarily utilized in agrochemical applications, particularly as an intermediate in the synthesis of insecticides.

The unique structure of this compound contributes to its significant reactivity and biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity to various biological targets, which is crucial for its applications in medicinal chemistry and agricultural research.

Biological Activity

Despite limited direct research on this compound, several studies have explored its potential biological activities through interaction with various targets:

- Agrochemical Applications : This compound serves as an intermediate in the synthesis of various insecticides, such as bistrifluron. The trifluoromethyl groups enhance its biological activity and stability, making it valuable in pest management.

- Mechanism of Action : While specific mechanisms for this compound are not extensively documented, related compounds exhibit interactions with enzymes involved in metabolic pathways or neurotransmitter systems in insects. Understanding these interactions can refine its application in pest management .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 201593-90-0 | Contains both chloro and trifluoromethyl groups | Intermediate for insecticides |

| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | No chlorine; used in various coupling reactions | Moderate reactivity |

| 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6 | Different chlorination position | Potential insecticide |

| 4-Chloro-3,5-bis(trifluoromethyl)aniline | 201593-90-0 | Similar trifluoromethyl groups; different substitution pattern | Similar applications |

The structural uniqueness of this compound enhances its biological activity compared to other related compounds that may lack one or both functional groups.

Case Studies

While specific case studies on this compound are scarce, research on similar trifluoromethyl-containing compounds has shown promising results:

- Anticancer Activity : Compounds containing trifluoromethyl groups have been reported to exhibit significant anticancer properties. For instance, derivatives with similar structural features demonstrated inhibitory effects against various cancer cell lines with IC₅₀ values ranging from low micromolar to sub-micromolar concentrations .

- Insecticidal Efficacy : Studies on insecticides derived from similar anilines indicate that the trifluoromethyl group significantly enhances effectiveness against specific pests by improving metabolic stability and reducing degradation rates in biological systems .

Propriétés

IUPAC Name |

2-chloro-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUFETFGEJPHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373900 | |

| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201593-90-0 | |

| Record name | 2-Chloro-3,5-bis(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)-2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 2-Chloro-3,5-bis(trifluoromethyl)aniline in the synthesis of Bistrifluron?

A1: this compound is a key intermediate in the synthesis of Bistrifluron []. It reacts with 2,6-difluorobenzoyl isocyanate in toluene to yield Bistrifluron with a 93.5% yield []. This reaction highlights the importance of this specific aniline derivative in constructing the final pesticide molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.